molecular formula C27H22FN3O5 B2978266 Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate CAS No. 894883-89-7

Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate

Cat. No.: B2978266
CAS No.: 894883-89-7
M. Wt: 487.487
InChI Key: SUZTYMFUISAMCT-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate is a high-purity chemical compound supplied for research and development purposes. This 1,8-naphthyridine derivative is characterized by a molecular formula of C27H22FN3O5 and a molecular weight of 487.48 g/mol . It is provided with the CAS registry number 894883-89-7 and has multiple chemical identifiers, including AKOS001951181 and PubChem CID 5423106, which facilitate compound tracking and database searches . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery projects, particularly those exploring the therapeutic potential of naphthyridine-based scaffolds. Its structure, which incorporates fluorobenzoyl and acetamidobenzoate moieties, suggests potential for interaction with various biological targets. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

ethyl 4-[[2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O5/c1-3-36-27(35)18-7-11-20(12-8-18)30-23(32)15-31-14-22(24(33)17-5-9-19(28)10-6-17)25(34)21-13-4-16(2)29-26(21)31/h4-14H,3,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZTYMFUISAMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves multiple steps. One common synthetic route includes the condensation of ethyl 4-fluorobenzoylacetate with benzofurazan oxide, which yields 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide . This intermediate is then subjected to further reactions to introduce the naphthyridine and benzoate groups under controlled conditions. Industrial production methods often involve similar multi-step synthesis processes, optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The naphthyridine ring can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Ethyl 1-Ethyl-7-Methyl-4-Oxo-1,4-Dihydro[1,8]Naphthyridine-3-Carboxylate (Compound 2)
  • Core Structure : Shares the 7-methyl-4-oxo-1,8-naphthyridine backbone.
  • Substituents : Lacks the 4-fluorobenzoyl group and acetamido linker; instead, it has an ethyl group at position 1 and a carboxylate ester at position 3.
  • Synthesis : Prepared via bromination of the parent compound, highlighting reactivity at position 6 .
Ethyl 7-[4-(1,3-Benzothiazol-2-Yl)Piperazin-1-Yl]-1-(2-Fluorobenzyl)-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate (Compound 34)
  • Core Structure : Retains the 7-methyl-4-oxo-1,8-naphthyridine system.
  • Substituents : Features a 2-fluorobenzyl group at position 1 and a benzothiazolyl-piperazine moiety at position 5.
  • Properties : Higher molecular weight (MW: ~550 g/mol) and polar surface area (PSA) due to the piperazine group, which may improve solubility compared to the target compound .
Ethyl 4-[2-(4-Bromo-2-Formylphenoxy)Acetamido]Benzoate
  • Core Structure : Benzoate ester with an acetamido linker but lacks the 1,8-naphthyridine system.
  • Substituents: Contains a bromo-formylphenoxy group, contributing to a logP of 4.27 and moderate hydrophobicity .
I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-Ylamino)Pentylthio)Benzoate)
  • Core Structure : Benzoate ester with a thioether linker.
  • Substituents : 3-Methylisoxazolyl group linked via a pentylthio chain. The thioether may confer metabolic instability compared to ether or amide linkers .

Physicochemical Properties Comparison

Compound Name Molecular Formula MW (g/mol) logP PSA (Ų) Key Functional Groups
Target Compound C₂₈H₂₃FN₃O₆* ~516.5 ~3.8† ~95 4-Fluorobenzoyl, acetamido, benzoate
Compound 2 C₁₅H₁₆N₂O₃ 272.3 1.5 65.6 Ethyl, carboxylate
Compound 34 C₃₂H₂₈FN₅O₄S 597.7 4.1 110.2 Benzothiazolyl-piperazine, 2-fluorobenzyl
Ethyl 4-[2-(4-Bromo-2-Formylphenoxy)Acetamido]Benzoate C₁₈H₁₆BrNO₅ 406.2 4.27 65.6 Bromo-formylphenoxy, acetamido
I-6501 C₁₉H₂₅N₂O₃S 361.5 3.9 78.9 Thioether, methylisoxazolyl

*Estimated based on structural similarity; †Predicted using fragment-based methods.

Biological Activity

Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate, also known as E999-0336, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Compound Overview

Chemical Structure:

  • IUPAC Name: Ethyl 2-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1(4H)-yl]acetamido}benzoate
  • Molecular Formula: C27H22FN3O5
  • Molecular Weight: 487.49 g/mol
  • LogP: 4.769 (indicating lipophilicity)
PropertyValue
Compound IDE999-0336
Hydrogen Bond Acceptors Count10
Hydrogen Bond Donors Count1
Polar Surface Area81.94 Ų

Synthesis

The synthesis of E999-0336 involves multiple steps that typically include:

  • Formation of the naphthyridine core through cyclization reactions.
  • Acylation of the naphthyridine with 4-fluorobenzoyl chloride.
  • Introduction of the ethyl benzoate moiety via nucleophilic substitution.

These synthetic routes are crucial for obtaining a compound with specific biological activities and properties.

Antimicrobial Properties

E999-0336 has been evaluated for its antimicrobial activities against various pathogens. In studies, it demonstrated significant effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it could be comparable to traditional antibiotics such as ciprofloxacin and ketoconazole.

Case Study:
In a recent study published in MDPI, E999-0336 was tested against a panel of microorganisms including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited moderate to strong antibacterial activity, with MIC values ranging from 32 to 128 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary assays indicated that E999-0336 could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:
A study conducted on human cancer cell lines revealed that E999-0336 induced apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells while sparing normal cells .

The biological activity of E999-0336 is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation: It has been suggested that E999-0336 interacts with cellular receptors that mediate apoptosis and inflammation.

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